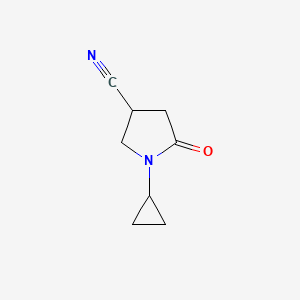

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile

説明

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile (CAS 1017457-67-8) is a pyrrolidine derivative featuring a cyclopropyl substituent at the 1-position and a nitrile group at the 3-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . The compound is a liquid stored at 4°C, though safety data remain unavailable . It is listed in catalogs such as American Elements and CymitQuimica but is currently marked as discontinued, limiting its accessibility .

However, its discontinued status suggests challenges in synthesis or commercial demand .

特性

IUPAC Name |

1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAFRHEUDDTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

化学反応の分析

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

科学的研究の応用

Chemical Properties and Structure

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile

- Appearance : Liquid at room temperature

The compound features a pyrrolidine ring with a carbonitrile group, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry Applications

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile is primarily investigated for its pharmaceutical properties:

Anticancer Activity

Recent studies have highlighted the potential of this compound in developing anticancer agents. It serves as a precursor for synthesizing various derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, spirooxindole-based compounds derived from similar structures have shown promising results in targeting tumor cells through mechanisms involving MDM2 binding, which is crucial for regulating p53 activity in cancer therapy .

Antibacterial Properties

Some derivatives of 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile have demonstrated antibacterial activity against strains such as E. coli. This suggests its potential use in developing new antibiotics or antibacterial agents .

Synthetic Methodologies

The compound is utilized in various synthetic pathways, particularly in the formation of complex organic molecules:

Staudinger Ketene-Imine Cycloaddition

This method involves using 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile as a ketene source to synthesize dispirooxindole derivatives. These compounds have shown medium cytotoxicity across several cell lines and are being explored for their therapeutic potential .

Synthesis of β-Lactams

The compound can be employed in synthesizing β-lactam antibiotics through innovative cycloaddition reactions, enhancing the structural diversity and functionalization of the resulting products. The incorporation of the pyrrolidine framework into β-lactams may improve their biological activity and stability .

Material Science Applications

Beyond medicinal chemistry, 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile has applications in material science:

Catalysts and Additives

Due to its unique chemical structure, it can serve as a catalyst or additive in various industrial processes, including polymerization and material synthesis . Its properties may enhance the performance of materials used in electronics and fuel cells.

Drug Delivery Systems

The compound's ability to form stable complexes with other molecules positions it as a candidate for drug delivery systems, potentially improving the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed high cytotoxicity against A549 and MCF7 cell lines. |

| Study 2 | Antibacterial Properties | Some derivatives effective against E. coli, indicating potential for antibiotic development. |

| Study 3 | Synthetic Methodologies | Successful synthesis of dispirooxindole derivatives via Staudinger reaction demonstrated enhanced biological activity. |

作用機序

The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters with structurally related pyrrolidine derivatives:

¹ Note: Discrepancy exists in the reported molecular formula (C₁₀H₁₂O) for 1-Methyl-5-oxopyrrolidine-3-carbonitrile in , which conflicts with its name and molecular weight. The formula C₇H₈N₂O is inferred for consistency.

Key Observations:

- Functional Group Influence : The nitrile group in the primary compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or participation in nucleophilic additions) compared to carbonyl chloride (electrophilic acylating agent) or carboxylic acids (hydrogen-bonding, salt formation) .

- Molecular Weight : The nitrile derivatives are lighter (148–150 g/mol) than carboxylic acid (157–169 g/mol) or carbonyl chloride (189 g/mol) analogs, impacting solubility and bioavailability .

生物活性

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile belongs to the oxopyrrolidine class of compounds. Its molecular structure features a cyclopropyl group, a carbonitrile functional group, and a five-membered pyrrolidine ring. The general formula can be represented as:

Synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthesis pathways often include cyclization reactions and functional group transformations to achieve the desired structure.

Antimicrobial Activity

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties. A study highlighted that various substituted 5-oxopyrrolidine derivatives demonstrated effective antibacterial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were significantly lower than those for standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile | TBD | Staphylococcus aureus, E. coli |

| Benzimidazole derivative | 15.62 | Listeria monocytogenes |

| Ampicillin | 65 | E. coli |

Anticancer Activity

The anticancer potential of 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile has also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The compounds were subjected to MTT assays to evaluate cell viability post-treatment . Notably, some derivatives displayed selective toxicity towards cancer cells with minimal effects on non-cancerous cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile | TBD | A549 |

| Standard Chemotherapeutic (Cisplatin) | 10 | A549 |

The mechanism by which 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells . Additionally, the compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various oxopyrrolidine derivatives, including 1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile. The results indicated potent activity against resistant strains of bacteria, highlighting the need for further development and optimization of these compounds for therapeutic use .

- Cytotoxicity in Cancer Models : In another study focusing on cancer cell lines, compounds derived from the oxopyrrolidine framework were tested against A549 cells. The findings revealed structure-dependent anticancer activity, with several derivatives significantly reducing cell viability compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。